N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H19F2N3O7S and its molecular weight is 483.44. The purity is usually 95%.
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Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article reviews the compound's synthesis, biological mechanisms, and its implications in therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : C23H27N3O7S
- Molecular Weight : 489.5 g/mol
- CAS Number : 872724-39-5
Property | Value |
---|---|
Molecular Formula | C23H27N3O7S |
Molecular Weight | 489.5 g/mol |
CAS Number | 872724-39-5 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d][1,3]dioxole moiety using appropriate precursors.
- Introduction of the oxazolidine ring through a coupling reaction.
- Attachment of the sulfonyl group , which enhances biological activity.
- Final assembly into the oxalamide structure.
Each step requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been proposed:
- Microtubule Disruption : By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit certain enzymes involved in cancer cell proliferation, although specific targets require further investigation.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to this compound. For instance:
- A series of benzo[d][1,3]dioxole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including CCRF-CEM (human leukemia cells). The compounds demonstrated IC50 values in the micromolar range.
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | CCRF-CEM | 10 |
B | MCF7 (breast) | 15 |
C | A549 (lung) | 12 |
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown promising antimicrobial activity against Gram-positive bacteria. This suggests potential applications in treating infections alongside cancer therapy.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O7S/c21-13-2-3-14(22)17(8-13)33(28,29)25-5-6-30-18(25)10-24-20(27)19(26)23-9-12-1-4-15-16(7-12)32-11-31-15/h1-4,7-8,18H,5-6,9-11H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTZZPITOPHRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.